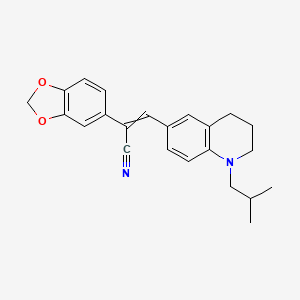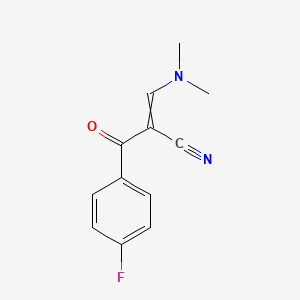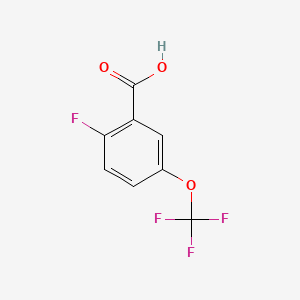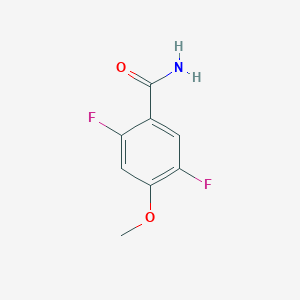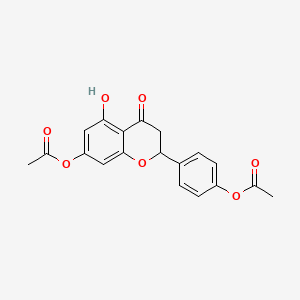
4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate
Descripción general
Descripción
Synthesis Analysis
A six-step synthesis of a similar compound, xanthohumol, from easily accessible naringenin is reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .Molecular Structure Analysis
The molecular formula of “4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate” is C19H16O7. Its molecular weight is 356.3 g/mol.Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the Mitsunobu reaction, the europium-catalyzed Claisen rearrangement, and base-mediated opening of chromanone .Aplicaciones Científicas De Investigación
Anti-Influenza Activity
Naringenin-4’,7-diacetate has been studied for its potential anti-influenza activity . However, it was found that the compound markedly lost its anti-influenza activity compared to its parent compound, naringenin . This suggests that the acetylation of naringenin may reduce its antiviral efficacy .
Anticancer Activities
Naringenin-4’,7-diacetate, like its parent compound naringenin, may have potential anticancer activities . Naringenin and its derivatives can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies . Their anticancer activities are pleiotropic, and they can modulate different cellular signaling pathways, suppress cytokine and growth factor production and arrest the cell cycle .
Anti-Mutagenic Properties
Naringenin, the parent compound of Naringenin-4’,7-diacetate, has been reported to have anti-mutagenic properties . This suggests that Naringenin-4’,7-diacetate may also possess similar properties, although further research is needed to confirm this.
Antioxidant Activity
Naringenin, from which Naringenin-4’,7-diacetate is derived, is known for its antioxidant activity . This suggests that Naringenin-4’,7-diacetate may also have antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
Anti-Diabetic Effects
Naringenin has been reported to have anti-diabetic effects . Therefore, it’s possible that Naringenin-4’,7-diacetate may also have potential applications in the treatment or management of diabetes.
Anti-Atherogenic Activity
Naringenin has been found to have anti-atherogenic activity , suggesting that Naringenin-4’,7-diacetate may also have potential in preventing or treating atherosclerosis.
Propiedades
IUPAC Name |
[4-(7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNIBIWQQIJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397641 | |
| Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18196-13-9 | |
| Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the microbial transformation of compounds like ( ± )-5-(O-prenyl)naringenin-4′,7-diacetate (5-O-PN)?
A1: Microbial transformation studies, as demonstrated with 5-O-PN using various fungi [], offer a powerful approach to discovering new bioactive compounds. These transformations can lead to the production of novel derivatives, like the newly identified ( ± )-5-(O-prenyl)naringenin-4′-acetate (5), which may possess unique pharmacological properties. This approach expands the chemical diversity of natural products and provides potential leads for drug discovery and development.
Q2: How do the chemical modifications introduced to naringenin, such as those seen in Naringenin-4′,7-diacetate, influence its biological activity compared to the parent compound?
A2: Research suggests that modifications to the naringenin scaffold, exemplified by compounds like Naringenin-4′,7-diacetate and its derivatives, can significantly impact their biological activity []. For instance, while 8-prenylnaringenin (8-PN) displays strong estrogenic activity, derivatives like 7-(O-prenyl)naringenin-4′-acetate (7-O-PN) and Naringenin-4′,7-diacetate (5-O-PN) exhibit weaker toxic effects. These findings highlight the structure-activity relationship (SAR), where seemingly minor structural changes can lead to considerable shifts in potency and potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)
